molecular formula C21H21N3O3 B11456397 9,10-dimethoxy-2-[methyl(phenyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

9,10-dimethoxy-2-[methyl(phenyl)amino]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

Cat. No.: B11456397
M. Wt: 363.4 g/mol
InChI Key: HSKOTJFKGUZOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-DIMETHOXY-2-[METHYL(PHENYL)AMINO]-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE is a complex organic compound with a unique structure that combines elements of pyrimido and isoquinolin frameworks

Preparation Methods

The synthesis of 9,10-DIMETHOXY-2-[METHYL(PHENYL)AMINO]-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE involves multiple steps. One common synthetic route includes the reaction of anthranilic acid derivatives with malonic acid equivalents . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common conditions for these reactions include temperatures ranging from 0°C to 100°C and reaction times from a few minutes to several hours. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

9,10-DIMETHOXY-2-[METHYL(PHENYL)AMINO]-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 9,10-DIMETHOXY-2-[METHYL(PHENYL)AMINO]-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE include:

  • 9,10-Dimethoxy-2-[(2,4,6-trimethylphenyl)amino]-4H,6H,7H-pyrimido[4,3-a]isoquinolin-4-one hydrochloride
  • 2-Hydroxy-3-isobutyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizine

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 9,10-DIMETHOXY-2-[METHYL(PHENYL)AMINO]-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

9,10-dimethoxy-2-(N-methylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one

InChI

InChI=1S/C21H21N3O3/c1-23(15-7-5-4-6-8-15)20-13-17-16-12-19(27-3)18(26-2)11-14(16)9-10-24(17)21(25)22-20/h4-8,11-13H,9-10H2,1-3H3

InChI Key

HSKOTJFKGUZOBQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.